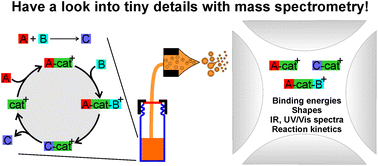Identifying reactive intermediates by mass spectrometry
Chemical Science Pub Date: 2020-10-20 DOI: 10.1039/D0SC04754F
Abstract
Development of new reactions requires finding and understanding of novel reaction pathways. In challenging reactions such as C–H activations, these pathways often involve highly reactive intermediates which are the key to our understanding, but difficult to study. Mass spectrometry has a unique sensitivity for detecting low abundant charged species; therefore it is increasingly used for detection of such intermediates in metal catalysed- and organometallic reactions. This perspective shows recent developments in the field of mass spectrometric research of reaction mechanisms with a special focus on going beyond mass-detection. Chapters discuss the advantages of collision-induced dissociation, ion mobility and ion spectroscopy for characterization of structures of the detected intermediates. In addition, we discuss the relationship between the condensed phase chemistry and mass spectrometric detection of species from solution.


Recommended Literature
- [1] Silver-modified porous polystyrene sulfonate derived from Pickering high internal phase emulsions for capturing lithium-ion
- [2] Cold condensation of dust in the ISM
- [3] Mechanisms of the blue emission of NaYF4:Tm3+ nanoparticles excited by an 800 nm continuous wave laser†
- [4] An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin
- [5] Index
- [6] Effect of sodium dodecyl sulphate and Brij-35 on the analysis of sulphonamides in physiological samples using direct injection and acetonitrile gradients
- [7] Polar 2D hybrid perovskite crystals with intrinsic strong linear dichroism for polarization-sensitive and self-powered detection†
- [8] Potential for manganese biofouling in water transmission lines using model reactors†
- [9] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [10] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions

Journal Name:Chemical Science
Research Products
-
CAS no.: 157887-82-6
-
CAS no.: 16742-48-6
-
CAS no.: 170643-02-4
-
CAS no.: 175696-73-8









